1-Iodotrideca-1,4,7-triene
Description
Contextual Significance of Polyenes Bearing Halogenated Moieties in Advanced Synthetic Chemistry
Polyenes containing halogenated moieties are crucial intermediates in organic synthesis due to the unique reactivity conferred by the carbon-halogen bond. The presence of a halogen, particularly iodine, on a double bond creates a vinyl halide. Vinyl iodides are particularly valued for their high reactivity in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, Sonogashira, and Heck couplings, are foundational methods for carbon-carbon bond formation. chemicalbook.com
The utility of these halogenated polyenes lies in their ability to act as electrophilic partners in these coupling reactions, allowing for the stereospecific and regioselective construction of more complex molecular scaffolds. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which often allows for milder reaction conditions and greater functional group tolerance compared to vinyl bromides or chlorides. chemicalbook.com This reactivity is critical in the total synthesis of natural products, where preserving delicate stereocenters and functional groups is paramount. The stereoselective synthesis of halogenated polyenes is therefore a significant area of research, as the geometry of the double bonds is often crucial for the biological activity of the target molecule. chemicalbook.com
Overview of the 1-Iodotrideca-1,4,7-triene Framework as a Strategic Synthetic Target and Intermediate
The this compound molecule, with its specific arrangement of three Z-configured double bonds and a terminal vinyl iodide, represents a specialized synthetic intermediate. Its structure suggests potential applications in the synthesis of long-chain polyunsaturated fatty acids, pheromones, or other natural products that feature a similar carbon skeleton. The vinyl iodide functionality serves as a key reactive site for introducing further complexity.
The synthesis of such a specific isomer, (1Z,4Z,7Z)-1-iodotrideca-1,4,7-triene, requires precise control over stereochemistry. Methodologies for creating Z-vinyl iodides often involve the hydroalumination-iodination or hydrozirconation-iodination of terminal alkynes, which can provide high stereoselectivity. The presence of multiple double bonds within the tridecatriene chain adds to the synthetic challenge, requiring careful selection of reagents and reaction conditions to avoid unwanted side reactions.
While detailed research findings on the specific synthesis and direct application of this compound are not widely documented in readily accessible literature, its structural motifs are found in various natural products. For instance, related polyenes are components of essential oils and pheromones in various organisms. The strategic value of this compound lies in its potential as a building block for the stereocontrolled synthesis of these and other complex molecules. Its framework allows for late-stage functionalization via cross-coupling reactions, making it a potentially valuable tool in a synthetic chemist's arsenal.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82645-33-8 |
| Molecular Formula | C₁₃H₂₁I |
| Molecular Weight | 292.21 g/mol |
| Isomeric Form | (1Z,4Z,7Z) |
| Synonyms | (1Z,4Z,7Z)-1-iodotridecatriene |
Table 2: Key Synthetic Reactions Involving Vinyl Iodides
| Reaction Name | Description | Catalyst (Typical) |
| Suzuki Coupling | Cross-coupling of a vinyl iodide with an organoboron compound. | Palladium(0) complexes |
| Stille Coupling | Cross-coupling of a vinyl iodide with an organotin compound. | Palladium(0) complexes |
| Sonogashira Coupling | Cross-coupling of a vinyl iodide with a terminal alkyne. | Palladium(0) and Copper(I) |
| Heck Reaction | Reaction of a vinyl iodide with an alkene. | Palladium(0) complexes |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82645-33-8 |
|---|---|
Molecular Formula |
C13H21I |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1-iodotrideca-1,4,7-triene |
InChI |
InChI=1S/C13H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,12-13H,2-5,8,11H2,1H3 |
InChI Key |
SLNJXPGPFGASAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CI |
Origin of Product |
United States |
Retrosynthetic Analysis of 1 Iodotrideca 1,4,7 Triene
Fundamental Principles of Retrosynthetic Disconnections for Iodinated Polyenes
The retrosynthesis of iodinated polyenes is governed by principles that aim to preserve the stereochemistry of the double bonds and manage the reactivity of the C-I bond. The vinyl iodide moiety is a key functional group, often introduced late in the synthesis to avoid undesired reactions. It is also a powerful handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. youtube.com
Key disconnection strategies include:
Functional Group Interconversion (FGI): A primary strategy is to envision the vinyl iodide arising from a more stable precursor, such as a terminal alkyne. This simplifies the initial synthetic steps, as alkynes are generally more robust than vinyl iodides.
Carbon-Halogen (C-X) Disconnection: The C-I bond itself can be a point of disconnection. This leads back to a vinyl organometallic species or a vinyl radical and an iodine source. nih.govchemrxiv.org However, direct iodination of a pre-formed polyene can lack regioselectivity.
Carbon-Carbon (C-C) Disconnections: The polyene backbone is ripe for C-C disconnections. For skipped polyenes like the 1,4,7-triene system, disconnections that break the molecule into fragments of similar complexity are favored to create a convergent synthesis. caltech.edu Cross-coupling reactions like the Suzuki, Stille, or Negishi reactions are ideal for these disconnections, as they are well-suited for joining sp2-hybridized carbons. youtube.com
The choice of disconnection is critical. For instance, while polar disconnections based on the attraction of positive and negative synthons are common, radical-based disconnections offer an alternative, polarity-agnostic approach to forming C-C bonds. nih.govchemrxiv.org
Strategic Carbon-Carbon Bond Disconnections for the 1-Iodotrideca-1,4,7-triene Skeleton
The this compound skeleton features a C13 backbone with a "skipped" arrangement of double bonds (separated by a methylene (B1212753) group). This structure suggests several strategic C-C disconnections, primarily leveraging modern cross-coupling chemistry. A convergent approach, where different fragments of the molecule are synthesized separately before being joined, is generally more efficient for such systems. caltech.edunih.gov
A plausible primary disconnection is at the C5-C6 bond. This disconnection breaks the molecule into two key fragments: a C5 vinyl iodide unit and a C8 terminal alkene unit. This approach isolates the sensitive vinyl iodide functionality into a smaller, more manageable piece.
Interactive Table: C-C Disconnection Strategies
| Disconnection Point | Resulting Fragments (Precursors) | Corresponding Forward Reaction | Rationale |
| C5-C6 Bond | 5-Iodo-1,4-pentadiene & 1-Octen-4-yne | Suzuki or Stille Coupling | Convergent approach; isolates the vinyl iodide. |
| C8-C9 Bond | 1-Iodo-1,4,7-octatriene & Pent-1-yne derivative | Heck or Negishi Coupling | Builds the chain sequentially; may be less convergent. |
| C2-C3 Bond | Vinyl iodide & Undeca-1,4-diene derivative | Wittig or Horner-Wadsworth-Emmons | Creates the C2-C3 double bond; requires stereocontrol. |
Further retrosynthetic analysis of the C8 fragment (1-octen-4-yne) could involve another disconnection at the C6-C7 bond, leading to smaller, readily available building blocks. This iterative application of disconnections simplifies a complex target into a series of achievable synthetic steps. nih.gov
Identification of Key Synthons and Their Corresponding Synthetic Equivalents for this compound
Following the disconnection strategy, we can identify the idealized fragments, or "synthons," and their real-world chemical counterparts, the "synthetic equivalents." sathyabama.ac.inscripps.edu
For the primary disconnection at the C5-C6 bond, the key synthons are:
A C1-C5 vinyl cation synthon (a¹) at C5, which also contains the C1 vinyl iodide.
A C6-C13 nucleophilic synthon (d⁶) , which is an organometallic reagent.
The corresponding synthetic equivalents would be:
For Synthon 1: A bifunctional molecule like (Z)-5-iodo-1,4-pentadien-1-ylboronic ester or a related organostannane. The vinyl iodide at one end allows for future coupling, while the boronic ester at the other end facilitates the key C5-C6 bond formation.
For Synthon 2: A terminal alkyne that can be converted into a vinyl halide or triflate, such as 1-octen-4-yne , which would then be coupled with the C5 fragment.
Interactive Table: Synthons and Synthetic Equivalents for this compound
| Disconnection | Synthon | Type | Synthetic Equivalent |
| Primary (C5-C6) | C5 Electrophile (a⁵) | (Z)-5-Iodo-1,4-pentadien-1-ylboronic ester | |
| C8 Nucleophile (d⁶) | (Z)-1-(tributylstannyl)octa-1,4-diene | ||
| Secondary (FGI) | Terminal Alkyne | Trideca-1,4,7-trien-1-yne | |
| I⁺ | Iodonium Ion | N-Iodosuccinimide (NIS) or Iodine (I₂) |
The use of bifunctional building blocks, which can be coupled iteratively, represents a powerful and modular approach to synthesizing polyene frameworks. nih.govresearchgate.net
Multi-Step Synthesis Planning and Convergent Approaches for this compound Precursors
A potential multi-step convergent plan for this compound is as follows:
Fragment A Synthesis (C1-C5):
Start with a commercially available C3 building block like propargyl alcohol.
Protect the alcohol and perform a Sonogashira coupling with a protected vinyl halide to extend the chain.
Selective reduction of the internal alkyne to a cis-alkene.
Hydroiodination of the terminal alkyne (now at C1) using appropriate reagents to stereoselectively form the vinyl iodide. This step is crucial and often employs hydrozirconation followed by iodinolysis to ensure control of geometry.
Conversion of the other end of the fragment (the protected alcohol) into a suitable group for coupling, such as a boronic ester.
Fragment B Synthesis (C6-C13):
This fragment can be assembled using Wittig or Horner-Wadsworth-Emmons chemistry to set the double bonds with desired stereochemistry.
For example, coupling a C5 phosphonium (B103445) ylide with a C3 aldehyde could form the C8 backbone.
This fragment would be prepared to have a terminal functional group, such as a halide or triflate, ready for the key coupling step.
Convergent Coupling:
The final key step is the palladium-catalyzed cross-coupling (e.g., Suzuki reaction) of Fragment A (the C5 boronic ester) with Fragment B (the C8 halide). nih.govrsc.org This joins the two pieces to form the full C13 skeleton of the target molecule.
This modular strategy allows for flexibility and the potential to create analogues by simply modifying one of the initial fragments. caltech.edursc.org The development of robust and stereoselective coupling reactions is paramount to the success of such a synthetic endeavor. caltech.edu
Mechanistic Investigations of Reactions Involving 1 Iodotrideca 1,4,7 Triene
Reaction Pathways of the Vinyl Iodide Functional Group
The vinyl iodide group is the primary site for many synthetic transformations, particularly those involving transition metals. Its reactivity is distinct from that of alkyl halides due to the sp² hybridization of the carbon atom bonded to the iodine.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the vinyl iodide moiety of 1-Iodotrideca-1,4,7-triene is an excellent substrate for these transformations. eie.grresearchgate.net The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination. ustc.edu.cn
The catalytic cycles for the Suzuki, Stille, Sonogashira, and Heck reactions are initiated by the oxidative addition of the vinyl iodide to a low-valent transition metal complex, typically Palladium(0).
Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron compound.
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the iodide ion.
Reductive Elimination: The two organic groups (the tridecatrienyl group and the group from the boronic acid) couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product.
Stille Coupling: This reaction utilizes an organostannane reagent. The mechanism is very similar to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organotin compound and does not typically require a base.
Sonogashira Coupling: This reaction specifically forms a C(sp²)-C(sp) bond by coupling the vinyl iodide with a terminal alkyne. It usually employs a dual catalytic system of palladium and copper.
A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.
Following the oxidative addition of the vinyl iodide to Pd(0), the copper acetylide undergoes transmetalation with the Pd(II) complex.
Reductive elimination yields the coupled enyne product and regenerates the Pd(0) catalyst.
Heck Reaction: Unlike the others, the Heck reaction couples the vinyl iodide with an alkene. ustc.edu.cn
Oxidative Addition: This step is identical to the other coupling reactions.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, and the vinyl group then inserts into the palladium-alkene bond.
Syn-Beta-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a new double bond in the product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The palladium-hydride species eliminates H-I (which is neutralized by a base) to regenerate the Pd(0) catalyst.
The following table summarizes the key components and steps for these reactions as they would apply to this compound.
| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Step (Post-Oxidative Addition) |
| Suzuki | Organoboronic Acid/Ester | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) | Transmetalation with boronate |
| Stille | Organostannane (R-SnBu₃) | Pd(0) complex | Transmetalation with stannane |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base | Transmetalation with copper acetylide |
| Heck | Alkene | Pd(0) complex, Base (e.g., Et₃N) | Migratory Insertion / Beta-Hydride Elimination |
Oxidative addition is the critical first step in the cross-coupling reactions of this compound. wikipedia.org It involves the insertion of a low-valent transition metal center (e.g., Pd(0), Ni(0)) into the carbon-iodine bond. This process increases the oxidation state and coordination number of the metal, typically by two. wikipedia.orglibretexts.org For a vinyl iodide, the mechanism can proceed through several pathways.
Concerted Pathway: For non-polarized substrates, the metal complex can coordinate to the C-I bond, followed by the simultaneous cleavage of the C-I bond and formation of new metal-carbon and metal-iodine bonds. This pathway results in the cis addition of the carbon and iodide fragments to the metal center. libretexts.org
Sₙ2-Type Mechanism: For polarized C-X bonds, the reaction can occur via a non-concerted, Sₙ2-type pathway. libretexts.org The nucleophilic metal center attacks the electrophilic sp² carbon, leading to a five-coordinate transition state and inversion of configuration if the carbon were chiral (though not applicable to a planar vinyl group). This results in the trans addition of the fragments.
Radical Mechanism: A single-electron transfer (SET) from the metal to the vinyl iodide can occur, generating a vinyl radical and a metal(I)-halide species. These can then combine to form the final oxidative addition product.
The specific pathway is influenced by the nature of the metal, its ligands, and the reaction conditions. For palladium-catalyzed reactions with vinyl iodides, a concerted or Sₙ2-type mechanism is generally proposed.
Vinyl halides like this compound are generally unreactive towards classical bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution reactions. bingol.edu.tryoutube.com
Resistance to Sₙ2: The backside attack required for an Sₙ2 reaction is sterically hindered by the carbon-carbon double bond. Furthermore, the incoming nucleophile would be repelled by the electron-rich π-system. bingol.edu.tr
Resistance to Sₙ1: The Sₙ1 pathway requires the formation of a carbocation intermediate. A vinyl cation, with the positive charge on an sp-hybridized carbon, is highly unstable and energetically unfavorable to form. bingol.edu.tr
Despite this, substitution can be forced under harsh conditions, often proceeding through alternative mechanisms:
Addition-Elimination: A strong nucleophile can add to the double bond (Michael addition), forming a carbanionic intermediate. Subsequent elimination of the iodide ion re-forms the double bond, resulting in a net substitution.
Elimination-Addition: Under very strong basic conditions, elimination of HI could potentially form an alkyne intermediate, which is then attacked by a nucleophile. However, this is less common for acyclic vinyl halides.
Elimination reactions (E1/E2) are also in competition with substitution. youtube.comyoutube.com For this compound, a strong, non-nucleophilic base could promote an E2 reaction by abstracting the proton at C2, leading to the formation of an alkyne (trideca-1-en-4,7-diyne). The viability of this pathway depends heavily on the steric hindrance around the C2 proton and the base used.
| Reaction Type | Reactivity of Vinyl Iodide | Reason |
| Sₙ1 | Very Low / Unobserved | Highly unstable vinyl cation intermediate. |
| Sₙ2 | Very Low / Unobserved | Steric hindrance and π-electron repulsion prevent backside attack. |
| E2 | Possible with strong base | Abstraction of vinylic proton to form an alkyne. |
Oxidative Addition Mechanisms Involving Vinyl Iodides and Metal Complexes
Reactivity and Transformation Mechanisms of the Polyene System in this compound
The isolated double bonds at the 1, 4, and 7 positions provide sites for reactions characteristic of alkenes. More complex transformations can occur through intramolecular pathways that engage multiple double bonds simultaneously or sequentially.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While this compound lacks a conjugated system necessary for a classic intermolecular Diels-Alder reaction, intramolecular pericyclic reactions are a possibility. youtube.comlibretexts.org
Electrocyclic Reactions: If the double bonds were to isomerize into a conjugated 1,3,5-hexatriene (B1211904) system, a thermal or photochemical electrocyclic reaction could occur. For example, a hypothetical isomerization to 1,3,5-tridecatriene would allow for a 6π-electron electrocyclization to form a cyclohexadiene ring. According to the Woodward-Hoffmann rules, the thermal reaction would be disrotatory, while the photochemical reaction would be conrotatory. libretexts.org
Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a π-system. While less probable in the ground state of this non-conjugated system, certain conformations could facilitate hydrogen shifts, such as a eie.grwikipedia.org-hydride shift if a 1,3-diene moiety were present. msu.edu
Ene Reaction: An intramolecular ene reaction is a plausible pathway, where one of the double bonds acts as the "ene" and another acts as the "enophile." For example, the hydrogen at C6 is allylic to the C4=C5 double bond and could be transferred to C1 of the vinyl iodide double bond, with concomitant bond formation between C5 and C2, leading to a five-membered ring.
The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound an excellent precursor for radical cascade cyclizations. nih.govrsc.org These reactions can build complex polycyclic structures in a single step under mild conditions. beilstein-journals.orgnih.gov
A plausible mechanism would be:
Radical Initiation: Homolysis of the C-I bond is achieved using a radical initiator (e.g., AIBN with Bu₃SnH) or via visible-light photocatalysis. This generates a vinyl radical at the C1 position. beilstein-journals.org
Cascade Cyclization: The highly reactive vinyl radical undergoes a series of intramolecular additions to the downstream double bonds.
First Cyclization: The C1 radical will preferentially add to the C4=C5 double bond. Based on Baldwin's rules, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig pathway. This would form a five-membered ring and transfer the radical to the C5 position.
Second Cyclization: The newly formed alkyl radical at C5 can then attack the C7=C8 double bond. Again, a 5-exo-trig cyclization is favored, which would form a second five-membered ring (a bicyclo[3.3.0]octane skeleton) and place the radical at C8.
Termination: The final radical is quenched by a hydrogen atom donor (like Bu₃SnH) or another trapping agent to yield the final, stable polycyclic product.
This radical cascade strategy represents a powerful method for rapidly increasing the molecular complexity of this compound. nih.gov
Hydrogenation and Reduction Mechanisms of Isolated Double Bonds
The selective hydrogenation of polyenes, such as this compound, presents a significant challenge in synthetic chemistry due to the presence of multiple reactive sites. researchgate.net The molecule contains three carbon-carbon double bonds at the 1, 4, and 7 positions. The double bond at the 1-position is a vinyl iodide, while the others at the 4 and 7 positions are isolated double bonds within the carbon chain. The reduction of such a system requires careful selection of catalysts and reaction conditions to achieve desired selectivity. researchgate.netrsc.org
In catalytic hydrogenation, the reaction occurs on the surface of a solid catalyst, typically a finely divided metal like platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org The process begins with the adsorption of hydrogen gas and the alkene onto the catalyst surface. libretexts.org Subsequently, hydrogen atoms are added across the double bond, usually with syn stereochemistry, meaning both hydrogens add to the same face of the double bond. libretexts.org
For a polyunsaturated compound like this compound, several potential outcomes exist. Complete hydrogenation would lead to the formation of 1-iodotridecane. However, achieving partial and selective hydrogenation is often the synthetic goal. acs.org The different electronic and steric environments of the three double bonds influence their reactivity. The vinyl iodide at C1-C2, the isolated internal double bond at C4-C5, and the terminal double bond at C7-C8 (assuming a different isomer for discussion) would exhibit different affinities for the catalyst surface.
Several factors complicate the hydrogenation of this specific substrate:
Catalyst Poisoning : The presence of the iodine atom can lead to catalyst poisoning, particularly with highly active catalysts like palladium. The iodine can coordinate strongly to the metal surface, reducing or inhibiting its catalytic activity.
Chemoselectivity : Achieving selectivity between the three double bonds is a primary challenge. Standard hydrogenation conditions using catalysts like Pd/C or PtO₂ are highly effective for reducing simple alkenes but may lack selectivity in complex polyenes and can also cause dehalogenation. libretexts.orgcommonorganicchemistry.com
Isomerization : Under certain conditions, catalysts can promote the migration of double bonds along the carbon chain. acs.orgacs.org This can lead to a mixture of products with double bonds in various positions, often favoring the formation of more stable, conjugated systems. researchgate.net
Specialized catalysts are often required for selective hydrogenations. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the reduction of alkynes to cis-alkenes and can show selectivity in polyene systems. wikibooks.org Similarly, copper-based catalysts have been shown to selectively hydrogenate methylene-interrupted polyunsaturated fatty acids by a mechanism that involves initial conjugation of the double bonds followed by reduction. researchgate.netmdpi.com
Reducing agents like lithium aluminum hydride (LiAlH₄) are generally not effective for the reduction of isolated carbon-carbon double bonds. byjus.com However, they are highly effective at reducing the carbon-iodine bond, which would convert the vinyl iodide to an alkene.
Table 1: Predicted Outcomes of Hydrogenation/Reduction of this compound with Various Reagents
| Reagent/Catalyst | Target Functional Group(s) | Expected Major Product(s) | Mechanism/Notes |
| H₂, Pd/C (excess) | All C=C bonds, C-I bond | Tridecane | Complete saturation and hydrodehalogenation. commonorganicchemistry.com |
| H₂, PtO₂ (Adams' catalyst) | All C=C bonds | 1-Iodotridecane | Highly active for alkene hydrogenation; less prone to dehalogenation than Pd/C under controlled conditions. libretexts.orglibretexts.org |
| H₂, Lindlar's Catalyst | C=C bonds (selective) | Mixture of partially hydrogenated iodotrienes/dienes | Known for selective alkyne reduction; may offer some selectivity between the different double bonds. wikibooks.orgaidic.it |
| LiAlH₄ | C-I bond | Trideca-1,4,7-triene | Reduces alkyl halides but not isolated C=C bonds. byjus.com |
| H₂, Copper Chromite Catalyst | Conjugated C=C systems | This compound (unreactive) or isomerized products | Primarily acts on conjugated systems; may catalyze isomerization before reduction can occur. researchgate.netmdpi.com |
Studies on Chemoselectivity and Regioselectivity in Transformations of this compound
The diverse functionalities within this compound—a vinyl iodide and multiple isolated double bonds—make it an interesting substrate for studying chemo- and regioselectivity in organic transformations. The most notable and well-studied transformations involving this compound or structurally similar iodopolyenes are palladium-catalyzed cyclization reactions. mdpi.comnih.govsioc-journal.cn These reactions are powerful tools for constructing complex carbocyclic and heterocyclic frameworks found in many natural products.
In these transformations, a palladium(0) catalyst initiates a reaction cascade. The typical mechanism involves the following key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of the vinyl iodide. This is a highly chemoselective step, as the C–I bond is significantly more reactive towards Pd(0) than the C=C or C–H bonds in the molecule. This forms an organopalladium(II) intermediate.
Intramolecular Carbopalladation (Cyclization) : The newly formed vinylpalladium(II) species undergoes an intramolecular reaction where the palladium-bound carbon adds across one of the pendant double bonds. The regioselectivity of this step determines the size of the newly formed ring. For a substrate like this compound, cyclization involving the C4=C5 double bond would lead to a five-membered ring, while reaction with the C7=C8 double bond could form an eight-membered ring. The specific outcome is influenced by factors like the geometry of the substrate, the ligand on the palladium catalyst, and the reaction conditions.
β-Hydride Elimination : Following the cyclization, the resulting alkylpalladium(II) intermediate can undergo β-hydride elimination to regenerate a double bond and form a Pd(II)-hydride species. This species can then reductively eliminate H-I or be converted back to Pd(0) to complete the catalytic cycle.
These palladium-catalyzed domino reactions are excellent examples of controlled selectivity. rsc.orgrsc.org The initial oxidative addition is chemoselective for the C-I bond. The subsequent cyclization is often highly regioselective, favoring the formation of thermodynamically or kinetically preferred ring sizes (typically 5- or 6-membered rings, though medium-ring synthesis is also possible).
For example, in syntheses directed toward marine natural products like those from the Laurencia genus, precursors similar to this compound are used to construct bicyclic ether systems via palladium-catalyzed cyclization cascades. The selectivity observed in these complex reactions underscores the predictable and tunable nature of palladium catalysis in modern organic synthesis.
Table 2: Regiochemical Outcomes in a Hypothetical Palladium-Catalyzed Cyclization of this compound
| Cyclization Pathway | Ring Size Formed | Intermediate Type | Controlling Factors | Potential Product Type |
| 5-exo-trig | 5-membered | Alkylpalladium(II) | Kinetically favored pathway; ligand choice. | Cyclopentane derivative |
| 8-endo-trig | 8-membered | Alkylpalladium(II) | Thermodynamically controlled; substrate conformation. | Cyclooctene derivative |
Advanced Applications of 1 Iodotrideca 1,4,7 Triene in Organic Synthesis
Building Block for Complex Polyene Natural Products and Bioactive Analogs
The structural motif of 1-Iodotrideca-1,4,7-triene is found within, or serves as a key precursor to, various natural products, particularly those of marine origin and insect pheromones characterized by long polyene chains. The vinyl iodide functionality is an ideal electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling the precise and stereocontrolled elongation of the carbon skeleton.
Detailed research findings have demonstrated the utility of vinyl iodides in the total synthesis of complex molecules. For instance, in syntheses targeting macrolides or polyether natural products, a fragment corresponding to this compound can be coupled with a different, highly functionalized fragment bearing a nucleophilic organometallic group (e.g., organoboron, organotin, or organozinc). This strategy allows for the convergent assembly of large, intricate structures that would be challenging to construct linearly.
The Stille and Suzuki-Miyaura cross-coupling reactions are paramount in this context. The reaction of this compound with an organostannane (Stille coupling) or an organoboron compound (Suzuki coupling) in the presence of a palladium catalyst facilitates the creation of a new carbon-carbon bond at the C1 position, extending the conjugated system or linking two complex fragments. The choice of catalyst, ligands (e.g., phosphines like triphenylphosphine (B44618) or SPhos), and base is critical for achieving high yields and preventing side reactions, such as isomerization of the double bonds. This method is instrumental in synthesizing bioactive analogs where systematic modifications to the polyene chain are required to probe structure-activity relationships (SAR).
| Coupling Reaction | Coupling Partner (R-M) | Typical Catalyst System | Product Class | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Alkenyl- or Aryl-boronic acid/ester | Pd(PPh₃)₄, K₂CO₃ | Conjugated Tetraenes, Aryl Polyenes | High functional group tolerance; readily available and stable reagents. |
| Stille | Organostannane (R-SnBu₃) | PdCl₂(PPh₃)₂, CuI | Complex Polyenes | Mild reaction conditions; effective for sterically hindered substrates. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Enyne-dienes | Direct formation of a C(sp)-C(sp²) bond, creating conjugated enyne systems. |
| Negishi | Organozinc (R-ZnCl) | Pd(dppf)Cl₂ | Alkyl- or Alkenyl-substituted Polyenes | High reactivity of the organozinc reagent, often leading to rapid reactions. |
Role in the Synthesis of Functionalized Organic Materials and Polymers
The unique structure of this compound positions it as a valuable monomer or functionalizing agent in materials science, particularly for the synthesis of specialty polymers. The vinyl iodide group can participate in polymerization reactions or serve as a site for post-polymerization modification.
In the context of polymer synthesis, vinyl iodides can be employed in controlled polymerization techniques. For example, they can act as monomers in palladium-catalyzed polycondensation reactions, such as Heck or Sonogashira polymerization. When copolymerized with a di-functional comonomer (e.g., a di-alkyne or di-alkene), this compound can be incorporated into the main chain of a conjugated polymer. The pendant undecadienyl chain (–(CH₂)₂–CH=CH–(CH₂)₂–CH=CH₂) introduces flexibility and solubility, which are desirable properties for processing and film-forming. The resulting polymers may exhibit interesting optoelectronic properties due to the extended π-conjugation in the polymer backbone.
Furthermore, the carbon-iodine bond is known to be active in certain forms of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it can act as an initiator or a chain transfer agent. This allows for the synthesis of well-defined block copolymers where a segment derived from the triene is attached to other polymer blocks, leading to self-assembling nanomaterials with tunable morphologies.
Intramolecular Cyclization Reactions for Carbocyclic and Heterocyclic Ring Systems
The presence of both a vinyl iodide and multiple double bonds within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions to form various ring systems. These reactions can be promoted by radicals or transition metals, and the outcome is often governed by the regioselectivity of the ring closure.
Radical-mediated cyclizations are a prominent application. Upon treatment with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH), a vinyl radical is generated at the C1 position. This highly reactive species can then attack one of the internal double bonds. According to Baldwin's rules, the cyclization can proceed via several pathways:
6-endo-trig cyclization: The vinyl radical attacks the C7 atom of the C7=C8 double bond, leading to the formation of a six-membered ring and a new radical on the C8 atom. This pathway is generally kinetically accessible.
7-exo-trig cyclization: The vinyl radical attacks the C8 atom of the C7=C8 double bond, resulting in a seven-membered ring.
5-exo-trig cyclization: Attack on the C5 atom of the C4=C5 double bond would form a five-membered ring. This is often a favored pathway for radical cyclizations.
The specific outcome depends heavily on reaction conditions and the geometric constraints of the transition state.
Alternatively, transition-metal-catalyzed intramolecular reactions, such as the intramolecular Heck reaction, provide a powerful method for forming carbocycles. In the presence of a palladium(0) catalyst and a suitable base, oxidative addition into the C–I bond forms a vinyl-palladium(II) intermediate. This complex can then undergo migratory insertion with a nearby double bond (e.g., the C7=C8 alkene) to forge a new C-C bond and form a ring, typically followed by β-hydride elimination to regenerate the catalyst and yield a stable cyclic diene product. These cyclization cascades are highly valuable for the rapid construction of molecular complexity from a simple linear precursor.
| Reaction Type | Key Reagents | Attacked Alkene | Ring Closure Mode (Baldwin's Rules) | Resulting Ring Size |
|---|---|---|---|---|
| Radical Cyclization | Bu₃SnH, AIBN | C4=C5 | 5-exo-trig | Five-membered |
| Radical Cyclization | Bu₃SnH, AIBN | C7=C8 | 6-endo-trig | Six-membered |
| Intramolecular Heck | Pd(OAc)₂, PPh₃, Ag₂CO₃ | C7=C8 | 6-endo or 7-exo | Six- or Seven-membered |
| Anionic Cyclization | t-BuLi | C4=C5 | 5-exo-trig | Five-membered |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
